5,6-Dichloropyridin-2-amine
Overview
Description
5,6-Dichloropyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms at the 5th and 6th positions and an amino group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropyridin-2-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 5,6-dichloropyridine with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, N-oxides, and various amine derivatives .
Scientific Research Applications
5,6-Dichloropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6-Dichloropyridin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Biological Activity
5,6-Dichloropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on anti-inflammatory, antibacterial, and potential anticancer effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is a chlorinated derivative of pyridine with two chlorine atoms substituted at the 5 and 6 positions. The synthesis of this compound typically involves halogenation reactions of pyridine derivatives, which can be achieved through various methods including electrophilic aromatic substitution.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound and its derivatives. In vitro assays demonstrated that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.
Table 1: IC50 Values for COX Inhibition
Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
---|---|---|
This compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The above table indicates that while the compound shows moderate inhibition compared to celecoxib (a standard COX-2 inhibitor), it still demonstrates promising anti-inflammatory properties that warrant further investigation .
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Research indicates that this compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a lead compound in the development of new antibiotics.
Case Study: Antibacterial Testing
In a study conducted by researchers, a series of pyridine derivatives including this compound were tested for their antibacterial properties using the disk diffusion method. The results showed significant inhibition zones against tested strains, indicating the compound's potential as an antibacterial agent .
3. Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical) | 15.5 ± 1.2 |
MCF-7 (Breast) | 12.3 ± 0.8 |
A549 (Lung) | 18.7 ± 1.0 |
These findings suggest that further exploration into its mechanism of action could lead to the development of novel cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Studies have shown that modifications at various positions on the pyridine ring can significantly influence its pharmacological properties.
Key Findings:
Properties
IUPAC Name |
5,6-dichloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULBBYYBHKFKBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704652 | |
Record name | 5,6-Dichloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192814-45-1 | |
Record name | 5,6-Dichloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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